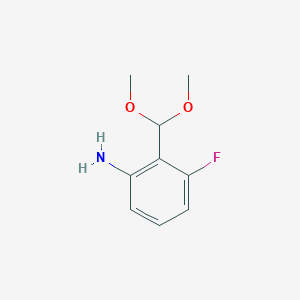
2-(Dimethoxymethyl)-3-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethoxymethyl)-3-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups This compound is characterized by the presence of a dimethoxymethyl group and a fluorine atom attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the imine intermediate.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. This method ensures a consistent yield and purity of the product, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2-(Dimethoxymethyl)-3-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives.
科学研究应用
2-(Dimethoxymethyl)-3-fluoroaniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Dimethoxymethyl)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
相似化合物的比较
Similar Compounds
2-(Dimethoxymethyl)-3-chloroaniline: Similar in structure but with a chlorine atom instead of fluorine.
2-(Dimethoxymethyl)-4-fluoroaniline: Similar but with the fluorine atom in a different position on the benzene ring.
2-(Methoxymethyl)-3-fluoroaniline: Lacks one methoxy group compared to the target compound.
Uniqueness
2-(Dimethoxymethyl)-3-fluoroaniline is unique due to the presence of both the dimethoxymethyl group and the fluorine atom, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H12FNO2 |
|---|---|
分子量 |
185.20 g/mol |
IUPAC 名称 |
2-(dimethoxymethyl)-3-fluoroaniline |
InChI |
InChI=1S/C9H12FNO2/c1-12-9(13-2)8-6(10)4-3-5-7(8)11/h3-5,9H,11H2,1-2H3 |
InChI 键 |
KNWCEESZALXYRF-UHFFFAOYSA-N |
规范 SMILES |
COC(C1=C(C=CC=C1F)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















